Methyl 2-amino-3-ethylpentanoate hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-ethylpentanoate hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of methyl 3-ethylnorvalinate hydrochloride with triethylamine in a mixture of methanol and trifluoroethanol at room temperature for 18 hours . The reaction mixture is then subjected to various purification steps, including column chromatography, to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for mixing, reaction control, and purification .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-ethylpentanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, often using hydrogenation techniques.
Substitution: Substitution reactions are common, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 2-amino-3-ethylpentanoate hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-ethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signaling pathways related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-methylpentanoate hydrochloride: This compound has a similar structure but with a methyl group instead of an ethyl group.
Methyl 2-amino-3-ethylbutanoate hydrochloride: Another similar compound with a butanoate group instead of a pentanoate group.
Uniqueness
Methyl 2-amino-3-ethylpentanoate hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications in research and industry that similar compounds may not be able to fulfill .
Properties
IUPAC Name |
methyl 2-amino-3-ethylpentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-6(5-2)7(9)8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEQSTNFFXUCAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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